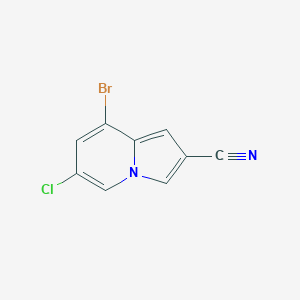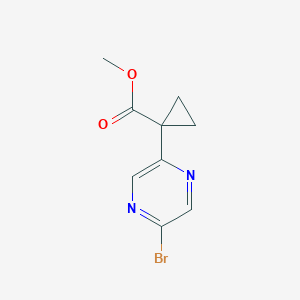
Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate is an organic compound with the molecular formula C9H9BrN2O2 It is a derivative of pyrazine, featuring a bromine atom at the 5-position of the pyrazine ring and a cyclopropane carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate typically involves the following steps:
Bromination of Pyrazine: The starting material, pyrazine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Cyclopropane Carboxylate Ester: The brominated pyrazine is then reacted with cyclopropanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride. This intermediate is then esterified with methanol to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form substituted derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding pyrazine derivatives.
Oxidation Reactions: Oxidation of the cyclopropane ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to ring-opening and formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid under reflux conditions.
Major Products:
- Substituted pyrazine derivatives
- Reduced pyrazine derivatives
- Carboxylic acids from ring-opening oxidation
Applications De Recherche Scientifique
Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrazine-based scaffolds.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyrazine derivatives.
Chemical Synthesis: The compound is a versatile intermediate in organic synthesis, enabling the preparation of various functionalized pyrazine derivatives.
Mécanisme D'action
The mechanism of action of Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The bromine atom and cyclopropane ring contribute to its binding affinity and specificity. The molecular targets and pathways involved vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Methyl 1-(5-bromopyridin-2-YL)cyclopropanecarboxylate: Similar structure but with a pyridine ring instead of pyrazine.
Methyl 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylate: Contains a pyrimidine ring instead of pyrazine.
Methyl 1-(5-bromopyrazol-2-YL)cyclopropanecarboxylate: Features a pyrazole ring instead of pyrazine.
Uniqueness: Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C9H9BrN2O2 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
methyl 1-(5-bromopyrazin-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-8(13)9(2-3-9)6-4-12-7(10)5-11-6/h4-5H,2-3H2,1H3 |
Clé InChI |
WQBMSYUPIOCPMD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC1)C2=CN=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)

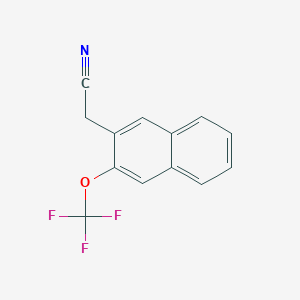
![3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11859951.png)
![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)
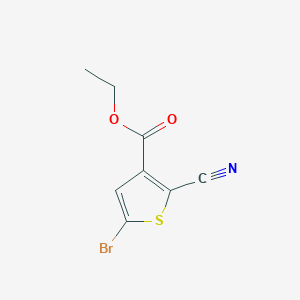
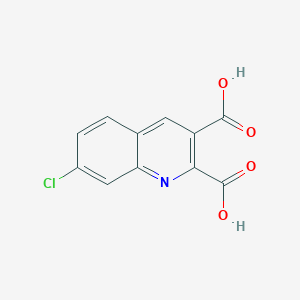

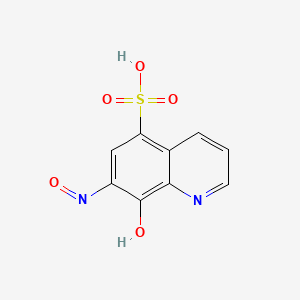
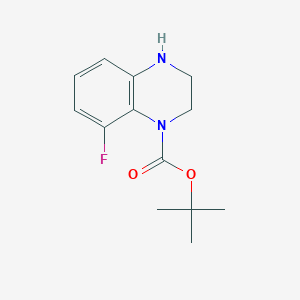

![3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid](/img/structure/B11859979.png)

